

Solid-Phase Extraction of Metildigoxin from Biological Samples: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Metildigoxin	
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Introduction

Metildigoxin is a cardiac glycoside used in the treatment of congestive heart failure and cardiac arrhythmias. Therapeutic drug monitoring of **Metildigoxin** is crucial due to its narrow therapeutic index. This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of **Metildigoxin** from various biological matrices, including whole blood, plasma, and urine, for subsequent analysis by methods such as liquid chromatographytandem mass spectrometry (LC-MS/MS). The protocols are based on established methodologies and provide a robust starting point for laboratory validation.

Physicochemical Properties of Metildigoxin

A summary of the key physicochemical properties of **Metildigoxin** is presented below. These properties are essential for developing and optimizing SPE methods.



Property	Value	Reference
Molecular Formula	C42H66O14	[1]
Molecular Weight	794.97 g/mol	[1]
рКа	13.50 ± 0.70 (Predicted)	[2]
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol.	[2]

Solid-Phase Extraction Protocols

The following protocols are designed for the extraction of **Metildigoxin** from whole blood, plasma, and urine using a reversed-phase SPE sorbent, Oasis HLB. This sorbent is a hydrophilic-lipophilic balanced copolymer that demonstrates excellent retention for a wide range of acidic, neutral, and basic compounds.

Protocol 1: Extraction of Metildigoxin from Whole Blood

This protocol is adapted from the validated method by Melo et al. for the analysis of **Metildigoxin** in whole blood.[3][4]

Materials:

- Oasis HLB (3 cc, 60 mg) SPE cartridges
- Methanol (HPLC grade)
- Water (Milli-Q or equivalent)
- Ammonium acetate
- Chloroform (HPLC grade)
- 2-Propanol (HPLC grade)
- Nitrogen gas



- Vortex mixer
- Centrifuge

Sample Pre-treatment:

- To 1 mL of whole blood, add 50 μ L of an appropriate internal standard (e.g., d3-Digoxin, 100 ng/mL).
- Add 500 μL of 2 M ammonium acetate solution (pH 9.5) and 3.5 mL of Milli-Q water.
- Vortex the sample for 10 seconds.
- Centrifuge at 3200 rpm for 15 minutes.
- Decant the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure:

- Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
- Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M ammonium acetate solution (pH 9.5).
- Loading: Load the pre-treated supernatant onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing: Wash the cartridge with 2 mL of 0.1 M ammonium acetate solution (pH 9.5) to remove interfering substances.
- Drying: Dry the cartridge under maximum vacuum for 2 minutes.
- Elution: Elute **Metildigoxin** with 3 mL of a chloroform:2-propanol (95:5 v/v) solution.
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C. Reconstitute the residue in 100 μL of a suitable solvent (e.g., acetonitrile:water 60:40 v/v) for analysis.



Protocol 2: Extraction of Metildigoxin from Plasma

This protocol is an adaptation of the whole blood method. Given that plasma has a less complex matrix than whole blood, the pre-treatment is simplified.

Materials:

Same as Protocol 1.

Sample Pre-treatment:

- To 1 mL of plasma, add 50 μL of an appropriate internal standard.
- Add 1 mL of 0.1 M ammonium acetate solution (pH 9.5).
- Vortex for 10 seconds.

Solid-Phase Extraction Procedure:

The SPE procedure (conditioning, equilibration, loading, washing, drying, elution, and dry-down/reconstitution) is the same as described in Protocol 1.

Protocol 3: Extraction of Metildigoxin from Urine

Metildigoxin is excreted in urine as the parent drug and its metabolites, which may include glucuronide conjugates.[5] For accurate quantification of total **Metildigoxin**, an enzymatic hydrolysis step is recommended prior to SPE.

Materials:

- Same as Protocol 1, with the addition of:
- β-glucuronidase (from Helix pomatia or recombinant)
- Phosphate buffer (pH 6.8) or acetate buffer (pH 5.0)

Enzymatic Hydrolysis:

To 1 mL of urine, add 50 μL of an appropriate internal standard.



- Add 500 μL of phosphate or acetate buffer.
- Add a sufficient amount of β-glucuronidase (e.g., 2000 units).
- Incubate the mixture at an optimal temperature (e.g., 37-55°C) for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.
- After incubation, allow the sample to cool to room temperature.
- Adjust the pH of the sample to approximately 9.5 with a suitable base (e.g., ammonium hydroxide).

Solid-Phase Extraction Procedure:

The SPE procedure following hydrolysis is the same as described in Protocol 1.

Quantitative Data Summary

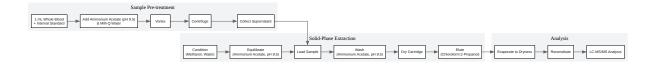
The following table summarizes the quantitative data for the solid-phase extraction of **Metildigoxin** from whole blood as reported by Melo et al.[3][4] This data can be used as a benchmark for method validation in other laboratories.

Parameter	Metildigoxin	Digoxin (for comparison)
Recovery (%)	62 - 94	83 - 100
Linear Range (ng/mL)	0.3 - 10	0.3 - 10
Limit of Detection (LOD) (ng/mL)	0.09	0.09
Limit of Quantification (LOQ) (ng/mL)	0.28	0.28
Intra-day Precision (CV%)	≤ 10	≤ 10
Inter-day Precision (CV%)	≤ 10	≤ 10

Experimental Workflows and Signaling Pathways



The following diagrams, generated using the DOT language, visualize the experimental workflows for the solid-phase extraction of **Metildigoxin**.



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Caption: SPE Workflow for Metildigoxin from Whole Blood.



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Caption: SPE Workflow for Metildigoxin from Plasma.





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Caption: SPE Workflow for **Metildigoxin** from Urine.

Conclusion

The solid-phase extraction protocols detailed in this application note provide a reliable and robust framework for the extraction of **Metildigoxin** from various biological samples. The use of Oasis HLB sorbent ensures high recovery and clean extracts, suitable for sensitive analytical techniques like LC-MS/MS. It is recommended that each laboratory validates these methods to ensure they meet their specific analytical requirements and performance criteria.

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